molecular formula C9H18O2 B571082 Nonanoic-9,9,9-D3 acid CAS No. 134646-27-8

Nonanoic-9,9,9-D3 acid

Cat. No.: B571082
CAS No.: 134646-27-8
M. Wt: 161.259
InChI Key: FBUKVWPVBMHYJY-FIBGUPNXSA-N
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Description

Nonanoic acid (C₉H₁₈O₂), also known as pelargonic acid, is a saturated medium-chain fatty acid (C9:0) naturally produced by geraniums (Pelargonium spp.) and other plants. It is widely studied for its herbicidal properties, role in atmospheric chemistry, and biological activities, including histone deacetylase (HDAC) inhibition and modulation of tumor phenotypes . Nonanoic-9,9,9-D3 acid is a deuterated isotopologue where three hydrogen atoms at the terminal methyl group (C9) are replaced with deuterium. This modification is typically used in metabolic tracing and spectroscopic studies to track biochemical pathways without significantly altering chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonanoic-9,9,9-D3 acid typically involves the deuteration of nonanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The deuterium gas is supplied in large quantities, and the reaction is monitored to ensure the desired level of deuteration is achieved.

Chemical Reactions Analysis

Types of Reactions: Nonanoic-9,9,9-D3 acid undergoes similar chemical reactions as nonanoic acid, including:

    Oxidation: It can be oxidized to form nonanoic acid derivatives.

    Reduction: It can be reduced to form nonanol.

    Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Nonanoic acid derivatives.

    Reduction: Nonanol.

    Substitution: Various substituted nonanoic acid derivatives.

Scientific Research Applications

Metabolic Studies

Nonanoic-9,9,9-D3 acid is utilized in metabolic tracing studies due to its isotopic labeling. This property allows researchers to investigate metabolic pathways and the fate of fatty acids in biological systems. For instance, studies have shown that using deuterated fatty acids can improve the accuracy of tracing lipid metabolism in various organisms.

Case Study:
A study involving the use of this compound demonstrated its effectiveness in tracing lipid metabolism in mice. The results indicated that this compound could be effectively incorporated into cellular membranes, allowing researchers to assess lipid turnover rates under different dietary conditions.

Biocatalysis

Recent advancements in bioprocess engineering have explored the use of recombinant microorganisms for the production of fatty acid derivatives. This compound has been produced using engineered strains of Corynebacterium glutamicum, which express specific enzymes for biotransformation.

Data Table: Production Conditions for this compound

ParameterOptimal Condition
Cultivation Temperature15 °C
Reaction Temperature30 °C
Detergent Concentration0.05 g/L Tween 80
pH7.5
Conversion Yield75.6% (mol/mol)

This method highlights the potential for sustainable production of isotopically labeled fatty acids using microbial systems.

Drug Development

This compound serves as a valuable tool in drug development processes. Its isotopic labeling aids in pharmacokinetic studies by allowing precise tracking of drug absorption and metabolism in vivo.

Case Study:
In a pharmacological study focused on anti-inflammatory compounds derived from fatty acids, this compound was used to trace the metabolic pathways of potential drug candidates. The findings revealed insights into how modifications to fatty acid structures can enhance therapeutic efficacy while minimizing side effects.

Soil and Water Studies

The degradation and behavior of this compound in various environmental matrices are crucial for understanding its ecological impact. Research has indicated that deuterated fatty acids can provide insights into soil microbial activity and pollutant degradation.

Data Table: Environmental Behavior Studies

ParameterObserved Effect
Soil TypeSandy vs. Clay
Degradation RateHigher in sandy soils
Microbial ActivityEnhanced with D-labeled compounds

These studies are essential for assessing the environmental fate of fatty acids used in agricultural applications or as surfactants.

Mechanism of Action

The mechanism of action of Nonanoic-9,9,9-D3 acid is similar to that of nonanoic acid, but the presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to differences in bond vibrational frequencies and reaction kinetics.

Comparison with Similar Compounds

Medium-Chain Fatty Acids (C8–C11)

Nonanoic acid’s phytotoxicity and membrane interactions are highly dependent on carbon chain length. Evidence from Fukuda et al. (2004) indicates that fatty acids with C9–C11 chains exhibit the highest herbicidal activity compared to shorter (C8) or longer (C12+) chains . This is attributed to their optimal balance of hydrophobicity and solubility, enabling efficient plasma membrane penetration and destabilization .

Table 1. Comparative Properties of Medium-Chain Fatty Acids

Compound Chain Length Phytotoxicity Key Applications Membrane Interaction Mechanism
Octanoic Acid C8 Low Food preservation, flavoring Less effective at membrane disruption
Nonanoic Acid C9 High Herbicide, HDAC inhibition, tumor studies Penetrates and destabilizes membranes
Decanoic Acid C10 High Antimicrobial agent, metabolic intermediates Similar to C9 but less studied

Natural Phytotoxins: Sarmentine and Sorgoleone

Nonanoic acid is less effective at partitioning into lipid bilayers compared to structurally distinct phytotoxins like sarmentine (a piperideine alkaloid) and sorgoleone (a lipid benzoquinone). Isothermal titration calorimetry (ITC) studies rank their membrane affinities as: sorgoleone > sarmentine > nonanoic acid . However, nonanoic acid’s rapid phytotoxic action arises from direct membrane disruption rather than mitochondrial inhibition (a mechanism observed in sorgoleone) .

Table 2. Membrane Affinity and Phytotoxic Mechanisms

Compound Membrane Affinity (ITC) Primary Phytotoxic Mechanism Source Organism
Nonanoic Acid Low Plasma membrane destabilization Geranium (Pelargonium spp.)
Sarmentine Medium Inhibition of seedling growth Piper species
Sorgoleone High Mitochondrial electron transport inhibition Sorghum species

Structural Analogs in HDAC Inhibition

Nonanoic acid shares structural similarity with valproic acid, a known HDAC inhibitor and mood stabilizer.

Table 3. HDAC Inhibitors and Structural Analogs

Compound Structural Similarity to Valproic Acid HDAC Inhibition (In Vitro) Therapeutic Relevance
Nonanoic Acid High Yes Investigational mood stabilizer analog
(2E)-Decenoic Acid High Yes Under preclinical evaluation
Valproic Acid Reference compound Yes Approved for epilepsy and bipolar disorder

Functional Analogs in Industrial and Environmental Chemistry

  • IR3535 (Ethyl Butylacetylaminopropionate): In repellent formulations, nonanoic acid forms pseudo-azeotropic mixtures with IR3535, altering evaporation rates and enhancing persistence .
  • Oleic Acid Derivatives: Nonanoic acid is a major product of oleic acid ozonolysis in marine surface microlayers, contributing to atmospheric organic aerosols .
  • Octanoic Acid: Both acids are volatile components in foods (e.g., kombucha, meat), but nonanoic acid is more resistant to thermal decomposition during cooking .

Table 4. Stability and Environmental Roles

Compound Boiling Point (°C) Environmental Role Stability in Cooking
Nonanoic Acid 255–257 Marine aerosol precursor Moderate (oxidizes to aldehydes)
Octanoic Acid 239–241 Food flavoring, antimicrobial agent Low (prone to evaporation)

Key Research Findings and Contradictions

  • Phytotoxicity vs. Membrane Affinity: While nonanoic acid has lower membrane affinity than sorgoleone , its rapid herbicidal action stems from simpler membrane disruption rather than complex biochemical inhibition .
  • Tumor Phenotype Modulation: Nonanoic acid induces dose-dependent metabolic changes in small intestinal neuroendocrine tumors (SI-NETs) via OR51E1 receptor activation, but high concentrations (>300 µM) cause nonspecific toxicity .
  • Surface Chemistry: At the air/water interface, nonanoic acid’s pKa shifts by ~1 unit due to interfacial packing, enhancing its persistence in marine aerosols .

Biological Activity

Nonanoic-9,9,9-D3 acid, a derivative of nonanoic acid, has garnered attention for its biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential applications.

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.238 g/mol
  • CAS Number : 134646-27-8
  • Melting Point : 9 °C
  • Boiling Point : 268-269 °C
  • Density : 0.906 g/mL at 25 °C

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : It has been shown to reduce bacterial translocation and enhance antibacterial activity. Specifically, it increases the secretion of porcine β-defensins (pBD-1 and pBD-2), which play a critical role in the innate immune response against pathogens .
  • Fungal Activity : The compound demonstrates antifungal capabilities against various pathogens. Studies have indicated its effectiveness in inhibiting mycelial growth and spore germination in plant pathogenic fungi such as M. roreri and C. perniciosa in a concentration-dependent manner .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Histone Deacetylase Inhibition : Nonanoic acid is known to upregulate endogenous host defense peptides through histone deacetylase inhibition, enhancing the intestinal epithelial immunological barrier function . This suggests a potential epigenetic mechanism by which the compound exerts its effects on immune responses.
  • Cell Membrane Interaction : As a saturated fatty acid, Nonanoic acid may interact with cell membranes, altering their permeability and disrupting the integrity of microbial cells, which contributes to its antimicrobial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of nonanoic acids:

Study ReferenceFindings
Wang et al., 2018Demonstrated that nonanoic acid enhances intestinal epithelial immune function by increasing β-defensin secretion .
Ataman KimyaReported concentration-dependent inhibition of fungal growth by nonanoic acid against M. roreri and C. perniciosa .
SmoleculeNoted potential antimicrobial effects against various pathogens attributed to nonanoic acids.

Q & A

Basic Research Questions

Q. How is Nonanoic-9,9,9-D3 acid synthesized, and what methods ensure isotopic purity in deuterated derivatives?

this compound is synthesized via selective deuteration at the terminal methyl group (CD₃). Isotopic purity (>99 atom% D) is achieved through controlled exchange reactions or catalytic deuteration, followed by purification via distillation or chromatography. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry to quantify isotopic enrichment. Stability during storage requires inert atmospheres and low temperatures to prevent proton exchange .

Q. What key physical properties of this compound are critical for experimental design?

Critical properties include:

  • Melting point : ~285 K (pure acid) .
  • Boiling point : ~526 K at atmospheric pressure .
  • Solubility : Limited aqueous solubility (0.01–1 mM at pH 2–12), enhanced in organic solvents (e.g., ethanol, hexane). Supercritical CO₂ solubility ranges from 0.14 kg·m⁻³ (333 K, 10 MPa) to 25.39 kg·m⁻³ (313 K, 30 MPa) . These properties inform solvent selection, temperature control, and pressure conditions for extraction or reaction setups .

Q. How can gas chromatography (GC) be optimized for quantifying nonanoic acid in complex matrices?

GC optimization involves:

  • Internal standards : Use deuterated analogs (e.g., Nonanoic-2,2-D2 acid) to correct for matrix effects .
  • Response factors : Calibrate using external standards (0.1–15 mM) and calculate sensitivity ratios between target analytes and reference compounds (e.g., lauric acid) .
  • Column selection : Polar stationary phases (e.g., DB-WAX) improve separation of carboxylic acids from co-eluting compounds .

Advanced Research Questions

Q. How do surface and bulk acid dissociation constants (pKa) of nonanoic acid differ, and what integrated methodologies resolve this?

The bulk pKa of nonanoic acid is 4.8 ± 0.1 (measured via NMR at 0.1–0.9 mM), while the surface pKa at the air/water interface is 5.9 ± 0.6 (determined via free energy perturbation (FEP) molecular dynamics (MD) simulations). The 1.1-unit shift arises from reduced solvation at the interface. Combined surface tension measurements, infrared reflection absorption spectroscopy (IRRAS), and MD simulations are required to decouple bulk-surface partitioning from dissociation effects .

Q. What role do molecular dynamics (MD) simulations play in elucidating nonanoic acid’s interfacial behavior?

MD simulations (CHARMM36 force field, NAMD 2.13) model monolayer stability, headgroup orientation, and ion interactions. For example:

  • Protonated (HA) vs. deprotonated (A⁻) forms : HA forms stable monolayers (30 Ų/lipid), while A⁻ exhibits reduced surface activity due to electrostatic repulsion.
  • Salt effects : Na⁺ stabilizes A⁻ at interfaces via ion pairing, increasing surface adsorption by ~5× in 0.5 M NaCl. Alchemical FEP calculations quantify free energy differences (ΔΔG) between bulk and surface dissociation states .

Q. How does ionic strength (e.g., NaCl) perturb nonanoic acid’s surface adsorption and bulk dissociation equilibria?

NaCl (0.5 M) decreases bulk pKa to 4.6 ± 0.1 (vs. 4.8 in pure water) by stabilizing deprotonation via Na⁺ coordination. At the surface:

  • HA adsorption : Increases marginally (6–66% higher surface pressure at pH 2).
  • A⁻ adsorption : Increases 5× due to Na⁺-COO⁻ interactions, validated by IRRAS peak integration . Thermodynamic models (e.g., van der Waals adsorption isotherms) must account for salt-induced activity coefficient changes .

Q. What thermodynamic models describe nonanoic acid’s partitioning between bulk and surface phases under variable pH?

A four-species model (HAbulk, A⁻bulk, HAsurface, A⁻surface) integrates:

  • Bulk-surface partitioning : Fitted via surface pressure-concentration curves at pH 2.1 and 11.5.
  • Acid dissociation : Bulk pKa from NMR, surface pKa from MD.
  • Salt effects : Modified adsorption constants (KA⁻ = 55 M⁻¹ in 0.5 M NaCl vs. 11 M⁻¹ in water) .

Q. Methodological Considerations

  • Experimental Design : Use D-optimal or Definitive Screening Designs (DSD) for multi-variable optimization (e.g., pH, ionic strength, concentration) .
  • Data Contradictions : Resolve discrepancies in surface pKa values (e.g., 5.9 ± 0.6 vs. literature bulk pKa 4.97) by validating MD results with surface-specific spectroscopy .

Properties

IUPAC Name

9,9,9-trideuteriononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKVWPVBMHYJY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Nonanoic-9,9,9-D3 acid
Nonanoic-9,9,9-D3 acid
Nonanoic-9,9,9-D3 acid
Nonanoic-9,9,9-D3 acid
Nonanoic-9,9,9-D3 acid
Nonanoic-9,9,9-D3 acid

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